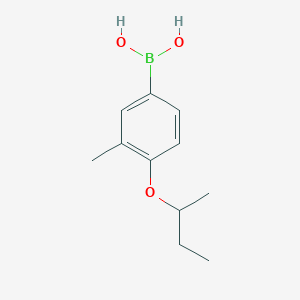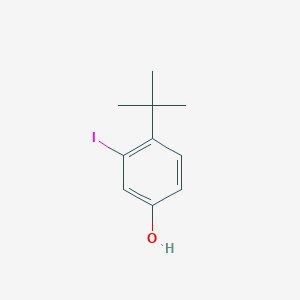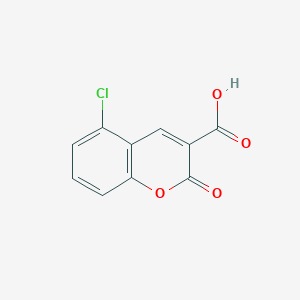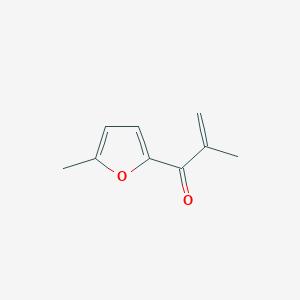
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 2nd position of the benzimidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with bromine to introduce the bromine atom at the 6th position. This is followed by the esterification of the carboxylate group at the 2nd position using methyl chloroformate or a similar reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the benzimidazole ring can enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylate ester group can also play a role in the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Methyl 4-methylbenzimidazole-2-carboxylate: Lacks the bromine atom at the 6th position, which may affect its reactivity and biological activity.
6-Bromo-4-methylbenzimidazole-2-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity properties.
4-Methylbenzimidazole-2-carboxylate: Lacks both the bromine atom and the ester group, which can significantly alter its chemical and biological properties.
Uniqueness: Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity. The combination of the bromine atom, methyl group, and carboxylate ester group makes this compound a versatile and valuable building block for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H9BrN2O2 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
methyl 6-bromo-4-methyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-3-6(11)4-7-8(5)13-9(12-7)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
SBBJZJHYHCWXCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=C(N2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)


![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)

![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)




